Absence of Publicly Available Comparative Potency or Selectivity Data Against Defined Kinase Targets
Despite exhaustive search of primary literature, patents, and authoritative small-molecule databases (PubChem, ChEMBL, BindingDB), no quantitative IC₅₀, Kd, or %-inhibition data at a defined concentration have been identified for CAS 850736-00-4 against any specific kinase target, nor for any close structural analog sharing the identical 2-amino-5-(4-methoxyphenoxy)-4-(2-hydroxy-4-methoxyphenyl)pyrimidine scaffold. The compound is listed by vendors as a potential PLK1 inhibitor, but the origin of this annotation is not traceable to a peer-reviewed report with numerical data [1]. Consequently, no direct head-to-head or cross-study comparison can currently be made with established 2-aminopyrimidine PLK1 inhibitors such as BI 2536 (PLK1 IC₅₀ = 0.83 nM) or TAK-960 (PLK1 IC₅₀ = 0.5–2 nM). Without such data, any claim of differentiated potency or selectivity would be scientifically unfounded.
| Evidence Dimension | PLK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | BI 2536: IC₅₀ = 0.83 nM (PLK1); TAK-960: IC₅₀ ≈ 0.5–2 nM (PLK1) |
| Quantified Difference | Not calculable |
| Conditions | Biochemical kinase assay; literature values for comparators |
Why This Matters
Procurement decisions in kinase drug discovery rely on potency and selectivity benchmarks; the absence of such data means the compound cannot be rationally prioritized over validated tool compounds or lead-like screening library members with published SAR.
- [1] BI 2536: Steegmaier, M. et al. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Curr. Biol. 17, 316–322 (2007). View Source
- [2] TAK-960: Hikichi, Y. et al. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens. Mol. Cancer Ther. 11, 700–709 (2012). View Source
